molecular formula C17H20N4S B15122923 4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B15122923
M. Wt: 312.4 g/mol
InChI Key: NFOQWFJPVXLKPJ-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with various substituents, including an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzothiazole core .

Scientific Research Applications

4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiazole core may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is unique due to its combination of a benzothiazole core with an imidazole moiety and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

4,7-dimethyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C17H20N4S/c1-11-4-5-12(2)16-15(11)19-17(22-16)21-9-14(10-21)8-20-7-6-18-13(20)3/h4-7,14H,8-10H2,1-3H3

InChI Key

NFOQWFJPVXLKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)CN4C=CN=C4C

Origin of Product

United States

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